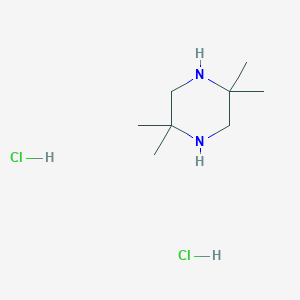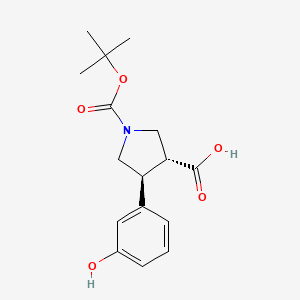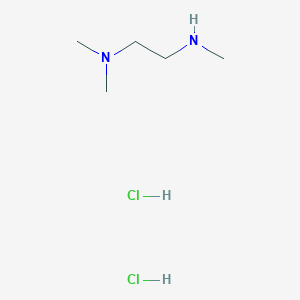
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine
Vue d'ensemble
Description
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 . It is used in various scientific research and has potential applications in diverse fields.
Synthesis Analysis
The synthesis of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine involves several steps. Pyridine synthesis involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Piperidine synthesis involves hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine consists of a pyridine ring and a piperidine ring. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine, related to the chemical structure of interest, was synthesized using 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine and structurally characterized. This process involved nuclear magnetic resonance (NMR), mass spectrometry, and elemental analysis, demonstrating the compound's successful functionalization through the Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, D., AL-Duhaidahaw, D. L., & Al-Amiery, A., 2018).
Ligand Synthesis and Complex Chemistry
- Derivatives of pyridines, including those similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine, have been used as ligands in complex chemistry. These compounds offer unique properties for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, M., 2005).
Synthesis of Intermediate Compounds
- The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, was achieved from 2-amino-4-methylpyridine. This process involved successive chlorination and condensation with piperidine, demonstrating the compound's significance in pharmaceutical intermediate synthesis (Shen Li, 2012).
Pyridine Functionalization
- Functionalization of pyridines like 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine has been explored in different chemical contexts. For instance, the atropisomeric compound 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene underwent chlorination and subsequent Ni-catalyzed Kumada cross-coupling, illustrating the versatility of pyridine derivatives in chemical synthesis (Charmant, J., Hunt, N. J., Lloyd‐Jones, G., & Nowak, T., 2003).
Synthesis of Triheteroarylpyridine Scaffolds
- A study demonstrated the one-pot synthesis of 2-chloro-3,4-diiodopyridine from 2-chloropyridine, leading to the creation of novel 2,3,4-triheteroarylpyridine scaffolds. This research showcases the potential for developing complex pyridine-based structures with multiple functional groups, similar to 2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine (Daykin, L. M., Siddle, J. S., Ankers, A. L., Batsanov, A., & Bryce, M., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-4-(1-propan-2-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-7-4-11(5-8-16)12-3-6-15-13(14)9-12/h3,6,9-11H,4-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYQHAGJVAJTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-isopropylpiperidin-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)


![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)


![7-(Tert-butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1399126.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)



